molecular formula C22H18Cl2N2O2 B11561591 2-(biphenyl-4-yloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide

Cat. No.: B11561591
M. Wt: 413.3 g/mol
InChI Key: KTJHDMCYBIIMQH-AFUMVMLFSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide is an organic compound that features a biphenyl group linked to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl-4-ol with an appropriate alkylating agent under basic conditions.

    Condensation with hydrazide: The biphenyl-4-yloxy intermediate is then reacted with a hydrazide derivative in the presence of a suitable catalyst to form the hydrazide linkage.

    Introduction of the dichlorophenyl group: The final step involves the condensation of the hydrazide intermediate with 2,6-dichlorobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The biphenyl and dichlorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-yloxy derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and dichlorophenyl groups may facilitate binding to specific sites, while the hydrazide moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yloxy)ethanol: This compound shares the biphenyl-4-yloxy group but lacks the hydrazide and dichlorophenyl moieties.

    (2RS)-2-(biphenyl-4-yl)propanoic acid: This compound has a similar biphenyl structure but differs in the functional groups attached.

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide is unique due to the combination of its biphenyl, dichlorophenyl, and hydrazide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H18Cl2N2O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C22H18Cl2N2O2/c1-15(22(27)26-25-14-19-20(23)8-5-9-21(19)24)28-18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,26,27)/b25-14+

InChI Key

KTJHDMCYBIIMQH-AFUMVMLFSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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